molecular formula C16H19ClN2O4S B1682723 Tebanicline tosylate CAS No. 198283-74-8

Tebanicline tosylate

Cat. No.: B1682723
CAS No.: 198283-74-8
M. Wt: 370.9 g/mol
InChI Key: JCPWIGCGJUGLJQ-OGFXRTJISA-N
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Preparation Methods

The synthesis of tebanicline involves several steps, starting with the preparation of the core structure, followed by tosylation to form tebanicline tosylate. The tosylation process typically involves the reaction of tebanicline with p-toluenesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Comparison with Similar Compounds

Tebanicline tosylate is similar to other nicotinic acetylcholine receptor agonists, such as epibatidine and varenicline. it is unique in its reduced toxicity compared to epibatidine . Other similar compounds include:

This compound stands out due to its potent analgesic properties and reduced toxicity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

198283-74-8

Molecular Formula

C16H19ClN2O4S

Molecular Weight

370.9 g/mol

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H11ClN2O.C7H8O3S/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5,7,11H,3-4,6H2;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1

InChI Key

JCPWIGCGJUGLJQ-OGFXRTJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1COC2=CN=C(C=C2)Cl

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tebanicline tosylate

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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